molecular formula C10H15N3O B2820633 (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine CAS No. 2290856-48-1

(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B2820633
CAS No.: 2290856-48-1
M. Wt: 193.25
InChI Key: AGRHVAFBSUZUSG-RKDXNWHRSA-N
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Description

(1R,2R)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclopentan-1-amine is a chiral cyclopentane derivative featuring a pyrimidine ring substituted with a methyl group at the 5-position and an amine group at the 1-position of the cyclopentane scaffold. Its stereochemistry and substitution pattern influence its binding affinity, solubility, and metabolic stability compared to analogs.

Properties

IUPAC Name

(1R,2R)-2-(5-methylpyrimidin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-12-10(13-6-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRHVAFBSUZUSG-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine is an interesting chemical entity due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a cyclopentane ring substituted with a pyrimidine derivative. Its structural formula can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

This structure allows for interactions with various biological targets, particularly in the central nervous system.

Research indicates that this compound may act as an antagonist at orexin receptors. Orexin receptors are G protein-coupled receptors involved in regulating arousal, wakefulness, and appetite. By modulating these receptors, this compound could potentially influence sleep disorders and metabolic conditions.

1. Orexin Receptor Antagonism

A study highlighted the synthesis and evaluation of several orexin receptor antagonists, including derivatives similar to this compound. These compounds showed promising results in inhibiting orexin receptor activity, which is crucial for developing treatments for insomnia and other sleep-related disorders .

2. Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications to the core structure significantly impact the potency and selectivity of the compounds. For instance, variations in the substituents on the pyrimidine ring can enhance binding affinity to orexin receptors . Table 1 summarizes key findings from SAR studies:

Compound VariantBinding Affinity (Ki)Selectivity for OX1/OX2
Parent Compound50 nMOX1 > OX2
Variant A20 nMOX1 = OX2
Variant B10 nMOX2 > OX1

3. In Vivo Efficacy

In vivo studies demonstrated that administration of this compound led to significant alterations in sleep parameters in rodent models. These findings suggest its potential as a therapeutic agent for managing sleep disorders .

Case Studies

Several case studies have explored the implications of orexin receptor antagonism:

Case Study 1: Insomnia Treatment
A clinical trial involving patients with chronic insomnia showed that a related compound significantly improved sleep onset and maintenance compared to placebo. The study emphasized the importance of orexin receptor modulation in enhancing sleep quality.

Case Study 2: Appetite Regulation
Another study investigated the effects of orexin antagonists on appetite suppression. Results indicated that participants experienced reduced hunger levels and caloric intake, suggesting potential applications in obesity management.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

  • 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine derivatives (e.g., Compound 235 in ): These feature a piperazine substituent instead of the methyl group on the pyrimidine ring.
  • Rapa analogs (): Macrolides with pyrimidine-derived side chains but distinct macrocyclic backbones.
Key Structural Differences:
Feature (1R,2R)-Target Compound 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Derivatives Rapa Analogs
Pyrimidine Substituent 5-Methyl 4-Methylpiperazin-1-yl Variable (e.g., methoxy groups)
Core Scaffold Cyclopentane Spirocyclic/polyheterocyclic systems Macrocyclic lactone
Stereochemistry (1R,2R) configuration Variable (often undefined in intermediates) Complex stereocenters

Impact of Substituents :

  • In Rapa analogs, macrocyclic structures and additional oxygen-containing functional groups (e.g., methoxy) increase hydrogen-bonding capacity but limit bioavailability .

Yield and Scalability :

  • Piperazine-containing derivatives () report yields of ~8.7% after multistep synthesis, suggesting that the target compound’s simpler structure may offer higher efficiency.
  • Rapa analogs require complex macrocyclization steps, often resulting in low yields (<5%) .

Physicochemical and Spectroscopic Properties

NMR Spectral Comparison ():

Regions of divergence in chemical shifts (δ, ppm) between analogs:

  • Region A (positions 39–44) : Affected by electronic effects of substituents on the pyrimidine ring. The 5-methyl group in the target compound likely causes upfield shifts relative to piperazine derivatives .
  • Region B (positions 29–36) : Sensitive to stereochemical and conformational changes in the cyclopentane scaffold. The (1R,2R) configuration may induce distinct coupling patterns compared to racemic mixtures .

Solubility and LogP :

  • The target compound’s cyclopentane core and methyl group predict moderate lipophilicity (LogP ~2.1), whereas piperazine derivatives (e.g., Compound 235) exhibit higher hydrophilicity (LogP ~1.3) due to the basic amine .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for achieving high enantiomeric purity in (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution. Key challenges include minimizing racemization during pyrimidinyloxy coupling. Optimize temperature (0–25°C), solvent polarity (e.g., THF/water mixtures), and stoichiometry of the nucleophilic substitution step. Purification via chiral HPLC or recrystallization with chiral auxiliaries (e.g., tartaric acid derivatives) ensures >98% enantiomeric excess .

Q. Which analytical techniques are critical for confirming the stereochemistry and functional group integrity of this compound?

  • Methodological Answer :

  • Stereochemistry : X-ray crystallography (gold standard) or NOESY NMR to confirm spatial arrangement .
  • Functional Groups : FT-IR for amine (-NH₂) and ether (-O-) vibrations; LC-MS for molecular weight confirmation.
  • Comparative Data : Use reference spectra from structurally analogous compounds (e.g., (1R,2R)-2-(3-chlorophenylamino)cyclopentan-1-ol) to validate assignments .

Q. How does the 5-methylpyrimidin-2-yloxy substituent influence the compound’s solubility and reactivity in nucleophilic environments?

  • Methodological Answer : The pyrimidinyloxy group enhances π-π stacking potential but reduces aqueous solubility due to hydrophobicity. Reactivity in nucleophilic substitutions (e.g., SNAr) can be tested via competition experiments with alternative leaving groups (e.g., Cl vs. OMe). Solubility profiles should be assessed using shake-flask methods in buffers (pH 1–13) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between computational predictions and empirical data regarding the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Step 1 : Validate docking simulations (AutoDock Vina) with mutagenesis studies on target receptors (e.g., GPCRs) to identify critical binding residues.
  • Step 2 : Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters (ΔG, ΔH).
  • Step 3 : Cross-reference with SPR (surface plasmon resonance) for kinetic analysis (kₐ, kₒff). Contradictions may arise from solvent effects or protein flexibility, requiring MD simulations (AMBER/CHARMM) .

Q. How can researchers design stability studies to evaluate the compound’s susceptibility to oxidative degradation under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to H₂O₂ (0.3%–3% v/v) at 37°C, pH 7.4, simulating physiological conditions. Monitor degradation via UPLC-PDA at 24/48/72-hour intervals.
  • Identification of Degradants : Use HRMS/MS to characterize oxidation products (e.g., N-oxide formation at the amine). Compare stability with analogues lacking the methyl group on pyrimidine to isolate substituent effects .

Q. What structural modifications to the cyclopentane ring or pyrimidine moiety could enhance selectivity for enzymatic targets while minimizing off-target interactions?

  • Methodological Answer :

  • Modification Table :
Structural Feature Modification Impact
Cyclopentane ringIntroduce fluorine at C3Enhances metabolic stability via C-F bond inertia
Pyrimidine 5-methylReplace with trifluoromethylIncreases lipophilicity and electron-withdrawing effects, altering binding kinetics
Amine groupAcylation (e.g., acetyl)Reduces basicity, potentially lowering off-target receptor activation
  • Validation : Synthesize derivatives and screen via high-throughput assays (e.g., kinase panels) to assess selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting results between NMR-based conformational analysis and X-ray crystallography data for this compound?

  • Methodological Answer :

  • Scenario : NMR suggests a chair conformation for the cyclopentane ring, while X-ray shows a twist-boat.
  • Resolution : Perform variable-temperature NMR to assess dynamic equilibria. Computational modeling (Gaussian DFT) can calculate energy differences between conformers. If crystal packing forces (X-ray) stabilize a non-biological conformer, prioritize solution-state data for pharmacological relevance .

Comparative Structural Analysis

Q. How does this compound compare to analogues with alternative heterocycles (e.g., pyridine or triazine)?

  • Methodological Answer :

  • Activity Comparison Table :
Compound Heterocycle Key Property Biological Activity
Target compound5-methylpyrimidineModerate logP (~2.1)Selective kinase inhibition (IC₅₀ = 50 nM)
Pyridine analoguePyridineHigher logP (~2.8)Broader off-target effects (IC₅₀ = 120 nM)
Triazine analogue1,3,5-triazineLower solubility (logS = -3.2)Reduced cellular uptake
  • Conclusion : Pyrimidine’s hydrogen-bonding capacity balances lipophilicity and target engagement, making it superior to bulkier heterocycles .

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